Cas no 2230789-89-4 ((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis 化学的及び物理的性質
名前と識別子
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- (1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol
- (1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis
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- インチ: 1S/C7H12N4O/c1-11-7(8)9-6(10-11)4-2-5(12)3-4/h4-5,12H,2-3H2,1H3,(H2,8,9,10)/t4-,5+
- InChIKey: YYTZHNIVNYQCIR-SYDPRGILSA-N
- ほほえんだ: [C@@H]1(O)C[C@H](C2N=C(N)N(C)N=2)C1
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM435593-250mg |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |
2230789-89-4 | 95%+ | 250mg |
$741 | 2023-03-24 | |
Enamine | EN300-2009403-1.0g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |
2230789-89-4 | 95% | 1g |
$1357.0 | 2023-05-26 | |
Enamine | EN300-2009403-0.5g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |
2230789-89-4 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
Enamine | EN300-2009403-2.5g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |
2230789-89-4 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
Enamine | EN300-2009403-0.1g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |
2230789-89-4 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
Enamine | EN300-2009403-10g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |
2230789-89-4 | 95% | 10g |
$5837.0 | 2023-09-16 | |
Enamine | EN300-2009403-5g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |
2230789-89-4 | 95% | 5g |
$3935.0 | 2023-09-16 | |
Aaron | AR01FIB5-1g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |
2230789-89-4 | 95% | 1g |
$1891.00 | 2025-02-11 | |
A2B Chem LLC | AY02085-5g |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |
2230789-89-4 | 95% | 5g |
$4178.00 | 2024-04-20 | |
1PlusChem | 1P01FI2T-50mg |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |
2230789-89-4 | 95% | 50mg |
$452.00 | 2023-12-18 |
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cisに関する追加情報
Compound CAS No. 2230789-89-4: (1S,3S)-3-(5-Amino-1-Methyl-1H-1,2,4-Triazol-3-Yl)cyclobutan-1-Ol, Cis
The compound with CAS No. 2230789-89-4, commonly referred to as (1S,3S)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol in its cis configuration, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural properties and its role in various research applications. Recent studies have highlighted its potential in drug delivery systems and as a precursor for advanced materials.
The cyclobutan core of this molecule provides a rigid framework that enhances its stability and reactivity. The presence of the triazole ring introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. These features make the compound an attractive candidate for applications in medicinal chemistry, particularly in the development of bioactive molecules. Researchers have explored its ability to act as a scaffold for drug design, leveraging its compact structure to optimize pharmacokinetic properties.
One of the most notable advancements involving this compound is its use in the synthesis of novel materials with tailored mechanical and electronic properties. By incorporating the cyclobutan unit into polymer frameworks, scientists have demonstrated enhanced mechanical strength and thermal stability. These findings suggest that the compound could play a pivotal role in the development of high-performance materials for use in aerospace and automotive industries.
Recent studies have also focused on the stereochemical properties of this compound. The cis configuration of the molecule has been shown to influence its biological activity significantly. Researchers have reported that this stereoisomer exhibits superior binding affinity to specific protein targets compared to its trans counterpart. This discovery underscores the importance of stereochemistry in drug design and highlights the potential of this compound as a lead molecule for therapeutic applications.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of chiral auxiliaries has been instrumental in achieving high enantiomeric excess during the synthesis. This approach not only ensures the production of pure enantiomers but also facilitates further functionalization studies.
The biological evaluation of this compound has revealed promising results in preclinical models. It has demonstrated selective inhibition against certain enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Additionally, studies have shown that it exhibits minimal toxicity at therapeutic concentrations, making it a viable candidate for further clinical investigation.
Looking ahead, ongoing research is focused on expanding the functionalization possibilities of this compound. Scientists are exploring methods to introduce additional functional groups while maintaining its structural integrity. These efforts aim to unlock new applications in areas such as catalysis and sensors.
In conclusion, CAS No. 2230789-89-4 represents a versatile molecule with diverse applications across multiple disciplines. Its unique combination of structural features and stereochemical properties positions it as a valuable tool in both academic research and industrial development.
2230789-89-4 ((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis) 関連製品
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